molecular formula C6H6NO5Sb B14727428 (2-Nitrophenyl)stibonic acid CAS No. 5430-16-0

(2-Nitrophenyl)stibonic acid

Cat. No.: B14727428
CAS No.: 5430-16-0
M. Wt: 293.88 g/mol
InChI Key: FXYQYTJKDNSWNY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Nitrophenyl)stibonic acid is an organoantimony compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to an antimony atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)stibonic acid typically involves the preparation of double diazonium salts of ferric chloride, followed by the preparation of double diazonium salts of antimony pentachloride. The final step involves the decomposition of these double diazonium salts with copper to yield the arylstibonic acids .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Nitrophenyl)stibonic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The antimony atom can participate in redox reactions, altering its oxidation state.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of various antimony-containing species.

    Substitution: Introduction of different functional groups onto the phenyl ring.

Scientific Research Applications

(2-Nitrophenyl)stibonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organometallic compounds.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)stibonic acid involves its interaction with molecular targets through its nitro and antimony groups. The nitro group can undergo reduction to form reactive intermediates, while the antimony atom can participate in coordination chemistry, forming complexes with various biomolecules. These interactions can affect cellular pathways and enzyme activities, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (2-Nitrophenyl)stibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical reactivity and potential applications not found in other similar compounds. Its ability to form organometallic complexes and participate in redox reactions makes it a valuable compound in various fields of research.

Properties

CAS No.

5430-16-0

Molecular Formula

C6H6NO5Sb

Molecular Weight

293.88 g/mol

IUPAC Name

(2-nitrophenyl)stibonic acid

InChI

InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-4H;2*1H2;;/q;;;;+2/p-2

InChI Key

FXYQYTJKDNSWNY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Sb](=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.